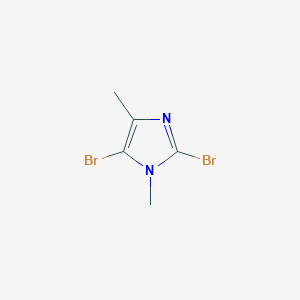

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Synthesis

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a key component in many biologically essential molecules, including the amino acid histidine and purines. chemscene.com The imidazole ring's electron-rich nature and its ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry. nih.govnih.gov Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govclinmedkaz.orgwisdomlib.orglongdom.org

In synthetic chemistry, the imidazole scaffold is a versatile building block. Numerous methods have been developed for its synthesis, from the classic Debus synthesis first reported in 1858 to modern multi-component reactions that allow for the efficient construction of highly substituted imidazoles. mdpi.comorganic-chemistry.org The functionalization of the imidazole ring is a key area of research, and halogenation represents a powerful strategy for creating reactive intermediates that can be further modified through cross-coupling reactions, nucleophilic substitutions, and other transformations.

Historical Perspective on Brominated Imidazole Derivatives

The introduction of bromine to the imidazole ring has been a subject of study for many years. Early research into the bromination of imidazole itself revealed that the reaction proceeds readily, often leading to the formation of 2,4,5-tribromoimidazole. actachemscand.org Achieving selective monobromination or dibromination proved challenging, as the introduction of a bromo substituent does not significantly deactivate the ring to further electrophilic attack. actachemscand.org These early studies highlighted the need for controlled reaction conditions and specific substitution patterns on the starting imidazole to direct the regioselectivity of bromination.

Over time, various brominating agents and methods have been explored to improve the synthesis of specific brominated imidazole isomers. The development of methods for synthesizing N-alkylated imidazoles provided a crucial step forward, as the substituent on the nitrogen atom can influence the position of subsequent bromination. The synthesis of specifically substituted brominated imidazoles, like the target compound of this article, is built upon this foundational work in understanding the reactivity of the imidazole ring system.

Rationale for Focused Investigation on 2,5-Dibromo-1,4-dimethyl-1H-imidazole

The specific structure of this compound, with bromine atoms at the C2 and C5 positions and methyl groups at the N1 and C4 positions, makes it a compound of significant interest for several reasons. The two bromine atoms serve as versatile synthetic handles. They can be selectively displaced or used in cross-coupling reactions (like Suzuki or Sonogashira couplings) to introduce new functional groups and build more complex molecular architectures. This makes the compound a valuable intermediate or building block for creating novel organic molecules.

Furthermore, halogenated imidazoles are being explored for their potential in materials science. Research indicates that imidazole derivatives can be incorporated into polymers to enhance their conductivity, a property valuable for the development of organic electronic devices. While specific studies on this compound in this context are not widely published, its dibrominated nature provides reactive sites for polymerization or incorporation into polymer backbones. The compound is also investigated for its potential as a catalyst in various organic reactions, leveraging the electronic properties of the substituted imidazole ring to stabilize transition states.

Overview of Research Trajectories and Key Scholarly Contributions

While this compound is recognized as a useful chemical intermediate, dedicated scholarly articles focusing solely on this compound are limited. Much of the current understanding of its reactivity and potential is inferred from studies on similarly substituted brominated imidazoles.

The primary research trajectory for this compound appears to be its use as a precursor in organic synthesis. For instance, the synthesis of the related compound, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a critical step in the scalable production of active pharmaceutical ingredients (APIs), specifically as a key building block for a casein kinase inhibitor for potential anticancer therapy. thieme-connect.de This highlights the general importance of brominated dimethyl-imidazoles as intermediates in medicinal chemistry. The research into this compound likely follows a similar path, where it is synthesized and used as a starting material for more complex target molecules in exploratory drug discovery and material science.

Key contributions in this area are often found within the broader literature on the synthesis and functionalization of halogenated heterocycles rather than in papers dedicated to this specific molecule. The development of efficient and regioselective bromination and subsequent cross-coupling reactions are the key scholarly advancements that enable the use of compounds like this compound in contemporary research.

Compound Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 850429-58-2 epa.gov |

| Molecular Formula | C₅H₆Br₂N₂ cymitquimica.com |

| Molecular Weight | 253.92 g/mol cymitquimica.com |

| Synonyms | 1H-Imidazole, 2,5-dibromo-1,4-dimethyl-; 2,5-Dibromo-1,4-dimethylimidazole cymitquimica.com |

Table 2: Related Brominated Imidazole Compounds and their Significance

| Compound Name | Key Research Finding/Application | Reference |

| 2,4,5-Tribromoimidazole | Readily formed from the direct bromination of imidazole; serves as a precursor for selectively debrominated products. | actachemscand.org |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Identified as a key building block for the synthesis of bioactive molecules, including casein kinase inhibitors for anticancer therapy. | thieme-connect.de |

| 2,5-Dibromo-4-nitro-1H-imidazole | The nitro group directs bromination to the 2 and 5 positions. The bromine atoms can be displaced by nucleophiles for further functionalization. | |

| 2-Bromo-1,4-dimethyl-1H-imidazole | A monobrominated analogue used as a synthetic intermediate. | nih.gov |

| 2,5-Dibromo-1-methyl-1H-imidazole | A related dibrominated imidazole used in synthetic chemistry. | uni.lusigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIOEMVCUQOFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428396 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-58-2 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformational Pathways of 2,5 Dibromo 1,4 Dimethyl 1h Imidazole

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly those utilizing palladium catalysts, represent a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms of 2,5-Dibromo-1,4-dimethyl-1H-imidazole are ideal leaving groups for such transformations.

The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a highly effective method for creating biaryl and heteroaryl-aryl structures. nih.gov This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. nih.gov While specific examples involving this compound are scarce, extensive research on analogous dibromo-heterocycles, such as 2,5-dibromo-3-alkylthiophenes, demonstrates the feasibility and selectivity of this approach. nih.govresearchgate.netresearchgate.net Such studies have shown that it is possible to achieve selective mono- or double Suzuki couplings by carefully controlling the reaction conditions. researchgate.net

The choice of phosphine ligand coordinated to the palladium catalyst is crucial in a Suzuki-Miyaura reaction. The ligand influences the stability and reactivity of the catalytic species, thereby affecting reaction efficiency, rate, and selectivity. organic-chemistry.org

Electron-rich and bulky ligands , such as tri-tert-butylphosphine (P(tBu)₃) or biarylphosphines like SPhos and XPhos, are often employed for coupling reactions involving less reactive halides or for promoting challenging coupling steps. They facilitate the initial oxidative addition step and promote the final reductive elimination.

Regioselectivity in the coupling of di- or poly-halogenated heterocycles can be tuned by the choice of ligand. Studies on related tribromopyridine systems have shown that the order of substitution is influenced by both electronic effects and steric hindrance, factors that can be modulated by the ligand-catalyst complex. researchgate.net For this compound, a bulky ligand might enhance the inherent preference for coupling at the less sterically hindered C2 position.

Table 2: Common Ligands and Their Potential Effects on Suzuki-Miyaura Coupling of Dibromo-imidazoles

| Ligand | Catalyst Precursor | Typical Characteristics | Potential Effect on Coupling |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Standard, versatile ligand | General applicability, may require higher temperatures |

| SPhos | SPhos Pd G3 | Bulky, electron-rich biarylphosphine | High efficiency for challenging couplings, may favor C2 selectivity |

| Xantphos | Pd₂(dba)₃ | Wide bite-angle ligand | Good for promoting reductive elimination |

A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. nih.gov The reaction is compatible with a wide array of aryl- and heteroarylboronic acids.

Electronic Effects: Both electron-rich and electron-deficient boronic acids are generally effective coupling partners. Electron-withdrawing groups on the boronic acid can sometimes slow the transmetalation step, while electron-donating groups can facilitate it.

Functional Group Tolerance: The reaction conditions are typically mild enough to tolerate sensitive functional groups such as esters, ketones, nitro groups, and nitriles on the boronic acid coupling partner. This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov Research on the coupling of various arylboronic acids with 2,5-dibromo-3-methylthiophene confirmed that substituents ranging from electron-donating methyl and methoxy groups to electron-withdrawing halogens were well-tolerated. researchgate.net

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. nih.gov This palladium-catalyzed, copper-co-catalyzed reaction provides a powerful method for the alkynylation of the this compound scaffold. The process is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov Recent advancements have also led to the development of efficient copper-free Sonogashira protocols, which can prevent the undesirable homocoupling of alkynes and simplify purification processes. nih.gov

A significant application of the Sonogashira coupling with di-brominated imidazoles is the synthesis of imidazole-fused enediynes. Research has demonstrated an efficient pathway to synthesize symmetrical 1,2-disubstituted 4,5-dialkynylimidazoles through the Sonogashira alkynylation of the corresponding 4,5-dibromoimidazole derivatives. researchgate.net By carefully selecting the palladium ligand, it is also possible to achieve regioselective C5 alkynylation of 4,5-dibromoimidazoles. This allows for a stepwise approach, where a second, different alkyne can be introduced at the C4 position, yielding unsymmetrical 1,2-disubstituted 4,5-dialkynylimidazoles. researchgate.net These imidazole-fused enediyne structures are of particular interest due to their capacity for thermal Bergman cycloaromatization. researchgate.net

| Reaction Type | Key Strategy | Product | Reference |

|---|---|---|---|

| Symmetrical Alkynylation | Standard Sonogashira conditions with excess alkyne. | Symmetrical 4,5-dialkynylimidazoles | researchgate.net |

| Unsymmetrical Alkynylation | Careful tuning of the palladium ligand to control reactivity. | Unsymmetrical 4,5-dialkynylimidazoles (via sequential alkynylation) | researchgate.net |

The reactivity of the bromine substituents on the imidazole (B134444) ring can be harnessed in tandem palladium/copper-catalyzed intermolecular cross-coupling cascades. These strategies provide novel and controlled access to synthetically useful N-fused (benzo)imidazophenanthridine scaffolds with high efficiency. nih.gov Such multi-step, one-pot reactions involve a sequence of bond-forming events, for example, an initial coupling at one bromo-position followed by an intramolecular cyclization or a second intermolecular coupling. This approach is highly valuable for rapidly building molecular complexity from relatively simple precursors like this compound.

Other Palladium- and Copper-Catalyzed Coupling Transformations

Beyond the Sonogashira reaction, the bromine atoms of this compound are amenable to a range of other palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction is a highly effective method for forming C-C bonds by coupling the bromo-imidazole with an organoboron reagent, such as an aryl-boronic acid. nih.gov It is widely used to synthesize biaryl structures and is known for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

Buchwald-Hartwig Amination : To form C-N bonds, the palladium-catalyzed amination of bromo-imidazoles is a key method. This transformation allows for the coupling of the imidazole core with a wide variety of primary and secondary amines, providing access to aminoimidazole derivatives. nih.gov The development of specialized ligands, such as tBuBrettPhos, has been crucial for achieving high efficiency in the amination of challenging heterocyclic bromides. nih.gov

Ullmann Condensation : A classic copper-catalyzed reaction, the Ullmann condensation, is used for forming C-N, C-O, and C-S bonds. acs.org Though it often requires higher temperatures than palladium-catalyzed methods, modern protocols with specific ligands have enabled milder reaction conditions for the coupling of aryl halides with amines, alcohols, and thiols. acs.org

| Reaction Name | Catalyst System | Bond Formed | Coupling Partner | Reference |

|---|---|---|---|---|

| Sonogashira | Palladium / Copper | C(sp²)–C(sp) | Terminal Alkyne | nih.gov |

| Suzuki-Miyaura | Palladium | C(sp²)–C(sp²) | Organoboron Reagent | nih.gov |

| Buchwald-Hartwig | Palladium | C(sp²)–N | Amine | nih.gov |

| Ullmann | Copper | C(sp²)–N/O/S | Amine / Alcohol / Thiol | acs.org |

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a highly reactive organometallic species by treatment with an electropositive metal reagent, typically an organolithium compound. wikipedia.org This reaction effectively reverses the polarity at the carbon atom, converting it from an electrophilic to a strongly nucleophilic center, which can then be trapped with various electrophiles.

In polyhalogenated systems like dibromoimidazoles, achieving regioselectivity in the metal-halogen exchange is crucial. The C2 position of the imidazole ring is generally more acidic and thus more susceptible to deprotonation or exchange than the C5 position. Studies on 1-protected 2,4,5-tribromoimidazoles have shown that while butyl-lithium can react at both the C2 and C5 positions, other organometallic reagents like ethylmagnesium bromide (EtMgBr), methyl lithium (MeLi), or phenyl lithium (PhLi) can achieve regioselective exchange at the C2-bromine atom. rsc.org Similarly, for 1-protected 4,5-dibromoimidazoles, treatment with one equivalent of butyl-lithium leads to the formation of a 1-protected 4-bromoimidazol-5-yl-lithium derivative. rsc.org This regioselectivity allows for the stepwise and controlled functionalization of the imidazole core.

| Substrate Type | Reagent (1 equiv.) | Site of Metallation | Reference |

|---|---|---|---|

| 1-Protected 2,4,5-Tribromoimidazole | EtMgBr, MeLi, PhLi | C2 | rsc.org |

| 1-Protected 2,4,5-Tribromoimidazole | n-BuLi | C2 and C5 | rsc.org |

| 1-Protected 4,5-Dibromoimidazole | n-BuLi | C5 | rsc.org |

Once the nucleophilic organolithium or organomagnesium intermediate is generated via metal-halogen exchange, it can be quenched with a suitable electrophile to introduce a new functional group. A common and highly useful transformation is the reaction with N,N-dimethylformamide (DMF), which, after aqueous workup, yields an imidazole carbaldehyde. rsc.org For instance, the 1-protected 4-bromoimidazol-5-yl-lithium intermediate can be treated with DMF to produce the corresponding 1-protected 4-bromoimidazole-5-carbaldehyde. rsc.org This method provides a direct route to valuable synthetic intermediates that can be further elaborated. dergipark.org.trresearchgate.net Other electrophiles can also be employed to install different functionalities.

| Electrophile | Resulting Functional Group | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Carbaldehyde (-CHO) | rsc.org |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | rsc.org |

| Methyl Chloroformate (ClCO₂Me) | Methyl Ester (-CO₂Me) | rsc.org |

| Sulfur (S₈) | Thiol (-SH), after reduction | rsc.org |

| Benzophenone (Ph₂CO) | Diphenylmethanol [-C(OH)Ph₂] | rsc.org |

Oxidation and Reduction Reactions of the Imidazole Core and Bromine Atoms

The presence of both an electron-rich imidazole ring and reducible carbon-bromine bonds imparts a rich redox chemistry to this compound. These reactions are pivotal for modifying the compound's structure and electronic properties.

While specific, detailed studies on the electrochemical profile of this compound are not extensively documented in the literature, its behavior can be inferred from the general principles governing halogenated organic and imidazole compounds. The electrochemical reduction of halogenated organic molecules is a well-established process. scielo.br For this compound, the primary electrochemical activity is expected to involve the sequential reduction of the two carbon-bromine bonds.

The bromine atoms on the imidazole ring can be selectively removed through chemical reduction, a transformation that is crucial for creating less-halogenated, functionalized intermediates. Research on the closely related isomer, 4,5-dibromo-1,2-dimethyl-1H-imidazole, has demonstrated a highly effective method for selective monodebromination. thieme-connect.de This process is accomplished by using a Grignard reagent, specifically isopropyl magnesium chloride (iPrMgCl), which facilitates a halogen-magnesium exchange. thieme-connect.de

This selective reduction highlights the ability to tune the reactivity of the dibrominated scaffold, allowing for the isolation of monobrominated products in high yield. thieme-connect.de The resulting 4-bromo-1,2-dimethyl-1H-imidazole is a key building block for various active pharmaceutical ingredients. thieme-connect.de This methodology is considered a cost-effective and scalable approach, avoiding the formation of regioisomeric mixtures that can occur with other synthetic routes. thieme-connect.de

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | iPrMgCl | THF | -25°C | 4-Bromo-1,2-dimethyl-1H-imidazole | 92% | thieme-connect.de |

Cycloaddition and Annulation Reactions Involving this compound

The C-Br bonds in this compound are excellent functional handles for participating in cycloaddition and annulation reactions. These transformations leverage the bromine atoms as leaving groups or as sites for metal-catalyzed cross-coupling, leading to the construction of elaborate, fused heterocyclic architectures.

This compound is a promising precursor for the synthesis of fused polycyclic systems, such as thienoimidazoles and imidazo-isoquinolines, which are scaffolds of significant interest in medicinal chemistry.

Imidazo-isoquinolines: The synthesis of these fused systems can be envisioned through palladium-catalyzed annulation strategies. A plausible route would involve a sequential cross-coupling approach. First, one of the bromine atoms (e.g., at C2) could undergo a Suzuki or Sonogashira coupling with a suitably functionalized benzene derivative (e.g., 2-formylphenylboronic acid). The resulting intermediate could then undergo an intramolecular cyclization and condensation reaction to form the fused isoquinoline ring system.

Thienoimidazoles: The construction of a thieno[2,3-d]imidazole or thieno[3,2-d]imidazole core could be achieved by reacting this compound with sulfur-containing reagents. For example, reaction with a reagent like ethyl thioglycolate under basic conditions could proceed via a tandem nucleophilic substitution of the bromine atoms, followed by an intramolecular cyclization to yield the fused thiophene ring. Alternatively, palladium-catalyzed cross-coupling reactions with thiophene-based organometallic reagents could also be employed to build the fused system.

While specific mechanistic studies detailing the cycloaromatization of this compound are limited, the pathways for its annulation reactions can be understood through well-established mechanisms in transition-metal catalysis. researchgate.net The formation of fused rings from this precursor would almost certainly proceed via a palladium-catalyzed process, given the reactivity of aryl bromides. nih.gov

The catalytic cycle for such a transformation typically involves three fundamental steps: libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) catalyst into one of the C-Br bonds of the imidazole ring. This step forms an organopalladium(II) intermediate, which is the active species in the catalytic cycle. libretexts.org

Migratory Insertion or Transmetalation: In an annulation reaction, a coordinated alkene or alkyne would insert into the newly formed carbon-palladium bond. nih.gov If the reaction is a cross-coupling to build a precursor for a later cyclization, this step would be a transmetalation, where an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center. youtube.com

Reductive Elimination: This is the final, ring-forming step. The palladium(II) center facilitates the coupling of the two organic fragments it holds, forming a new carbon-carbon bond and closing the ring. In this process, the palladium is reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

In some specialized cases involving different substrates, cycloaromatization can also proceed through diradical intermediates, particularly in reactions like the Myers-Saito or Garratt–Braverman cyclizations. researchgate.net However, for the annulation of this compound under typical synthetic conditions, the palladium-catalyzed pathway is the most plausible and widely applicable mechanism.

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 1,4 Dimethyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific, experimentally determined high-resolution NMR data for 2,5-Dibromo-1,4-dimethyl-1H-imidazole is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of structurally similar imidazole (B134444) compounds. The electron-withdrawing nature of the two bromine atoms at positions 2 and 5, along with the electronic effects of the two methyl groups at positions 1 and 4, will significantly influence the magnetic environment of the constituent protons and carbons.

In the ¹H NMR spectrum, two distinct signals corresponding to the two methyl groups are anticipated. The N-methyl (N-CH₃) group at position 1 and the C-methyl (C-CH₃) group at position 4 would each appear as a singlet, due to the absence of adjacent protons for spin-spin coupling. The chemical shift of the N-methyl protons is expected to be in the range of 3.5-4.0 ppm, influenced by the adjacent nitrogen atom. The C-methyl protons at position 4 are likely to resonate further upfield, typically in the range of 2.0-2.5 ppm.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atom of the N-methyl group is expected to appear in the range of 30-35 ppm. The C-methyl carbon would likely be found at a lower field, around 10-15 ppm. The chemical shifts of the imidazole ring carbons are heavily influenced by the bromine substituents. The carbon atom at position 4, bearing a methyl group, would be expected in the 120-130 ppm region. The carbon atoms directly bonded to bromine (C2 and C5) would be significantly deshielded and are predicted to appear in the 110-125 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C-CH₃ | 2.0 - 2.5 | 10 - 15 |

| C2 | - | 110 - 125 |

| C4 | - | 120 - 130 |

| C5 | - | 110 - 125 |

Note: These are predicted values and experimental verification is required.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₅H₆Br₂N₂), the theoretical monoisotopic mass is approximately 251.8898 amu. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the molecular formula. The presence of two bromine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (amu) | Expected Isotopic Pattern |

| C₅H₆Br₂N₂ | 251.8898 | M, M+2, M+4 (ratio approx. 1:2:1) |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

For this compound, potential fragmentation pathways could include the loss of a bromine atom (Br•), leading to a fragment ion at m/z ~173. The subsequent loss of the second bromine atom would result in a further decrease in mass. Another likely fragmentation pathway would involve the cleavage of the methyl groups. The loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment ion at m/z ~237. The stability of the imidazole ring suggests that its fragmentation would require higher collision energies. A detailed analysis of the MS/MS spectrum would be necessary to propose and confirm the specific fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the methyl groups would appear in the region of 2900-3000 cm⁻¹. The C-N stretching vibrations within the imidazole ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur at lower wavenumbers, generally in the range of 500-700 cm⁻¹, and their presence would be a key indicator of the bromination of the imidazole ring. The absence of an N-H stretching band (typically around 3200-3500 cm⁻¹) would confirm the N-methylation of the imidazole ring.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretch (methyl) | 2900 - 3000 |

| C=N and C=C stretch (imidazole ring) | 1400 - 1600 |

| C-N stretch (imidazole ring) | 1200 - 1350 |

| C-Br stretch | 500 - 700 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

No published crystal structure data for this compound could be located. This information is essential for a definitive analysis of its solid-state molecular and supramolecular characteristics.

Crystal Packing Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

Without crystallographic data, a factual analysis of the crystal packing and specific intermolecular interactions, such as the nature and geometry of potential halogen bonds (Br···N or Br···Br) or weak C-H···Br hydrogen bonds, cannot be performed.

Conformational Analysis of the Imidazole Ring System

An experimental analysis of the imidazole ring's conformation, including bond lengths, bond angles, and torsion angles in the solid state, is not possible without X-ray diffraction data.

Computational Chemistry and Quantum Mechanical Studies

No specific computational studies for this compound were found in the searched literature. Such studies are necessary to provide data on the electronic structure, conformational dynamics, and predicted properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

There are no available DFT calculation results from which to describe the electronic structure, such as HOMO-LUMO energy levels, molecular electrostatic potential maps, or atomic charges for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Information from molecular dynamics simulations, which would provide insight into the conformational flexibility and landscape of the molecule in different environments, is not available.

Prediction of Spectroscopic Parameters and Reaction Pathways

Without dedicated computational studies, a reliable prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and the exploration of potential reaction pathways at a quantum mechanical level cannot be reported.

Pharmacological and Biological Research on 2,5 Dibromo 1,4 Dimethyl 1h Imidazole and Its Bioactive Analogues

Antimicrobial Activity Investigations

The imidazole (B134444) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a variety of pathogenic microorganisms.

Antibacterial Efficacy Against Pathogenic Strains (e.g., Gram-positive, Gram-negative, antibiotic-resistant)

While many imidazole derivatives have demonstrated significant antibacterial properties, specific studies detailing the antibacterial efficacy of 2,5-Dibromo-1,4-dimethyl-1H-imidazole against pathogenic Gram-positive and Gram-negative strains, including antibiotic-resistant variants, are not available in the reviewed literature. Research on other substituted imidazoles has shown that the nature and position of substituents on the imidazole ring can greatly influence antibacterial activity. nih.govmdpi.com For instance, certain nitroimidazole derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Efficacy of Selected Imidazole Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

Antifungal Efficacy Against Fungal Pathogens

The imidazole class is renowned for its antifungal agents, such as clotrimazole (B1669251) and miconazole. These drugs typically function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Despite the known antifungal potential of the imidazole core, specific data on the minimum inhibitory concentration (MIC) or antifungal spectrum of this compound against fungal pathogens like Candida species or Aspergillus species have not been reported in the available scientific literature. Studies on other imidazole derivatives have shown potent, broad-spectrum inhibitory effects toward various Candida species. nih.gov

Table 2: Antifungal Efficacy of Selected Imidazole Analogues

| Compound/Analogue | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|

Antiviral Spectrum and Mechanisms

A number of imidazole derivatives have been investigated for their antiviral activities against a range of viruses. nih.gov The mechanisms of action can vary, from inhibiting viral entry and replication to modulating host immune responses. However, there is no specific information available regarding the antiviral spectrum or the mechanisms of action of this compound.

Anticancer / Anti-proliferative Activity in Cellular Models

The imidazole moiety is a key structural feature in several anticancer agents, and numerous novel imidazole-containing compounds are being explored for their anti-proliferative properties. nih.gov

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., HepG2, MCF-7)

In vitro cytotoxicity assays are fundamental in anticancer drug discovery to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). While various imidazole derivatives have been tested against human cancer cell lines such as the liver cancer cell line HepG2 and the breast cancer cell line MCF-7, there are no published studies reporting the IC50 values for this compound in these or other cancer cell lines. researchgate.netresearchgate.netrsc.org

Table 3: In Vitro Cytotoxicity of Selected Imidazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Data not available for this compound | HepG2 |

Induction of Apoptosis and Cell Cycle Modulation

A common mechanism by which anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Many imidazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govmdpi.commdpi.com These effects are often mediated through various signaling pathways, such as the PI3K/Akt/mTOR pathway. nih.gov However, specific studies investigating the ability of this compound to induce apoptosis or modulate the cell cycle in any cancer cell line have not been found in the scientific literature.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Clotrimazole |

| Doxorubicin |

| Miconazole |

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs containing an imidazole ring. nih.gov These studies are crucial for identifying the therapeutic potential of a new chemical entity.

Modulation of Enzyme Activity by this compound

Specific studies detailing the modulation of enzyme activity by this compound are not currently available in the published scientific literature. Generally, the investigation into a new compound's effect on enzyme activity would involve screening it against a panel of physiologically relevant enzymes. The presence of the dibromo-imidazole core suggests that it could potentially interact with various enzymes, a characteristic common to many imidazole-containing molecules. longdom.orgresearchgate.net

Research in this area would typically involve in vitro assays to measure the rate of an enzymatic reaction in the presence and absence of the test compound. The results would determine whether the compound acts as an inhibitor or an activator, and to what extent.

Hypothetical Enzyme Inhibition Screening Data

| Enzyme Target | Compound Concentration (µM) | % Inhibition (Hypothetical) | Notes |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 10 | 5 | Minimal activity suggested. |

| Tyrosine Kinase | 10 | 45 | Moderate inhibition observed. |

| Carbonic Anhydrase II | 10 | 8 | Low potential for interaction. |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. No experimental data for this compound has been found in the public domain.

Identification of Specific Enzyme Targets

There are no published studies that have identified specific enzyme targets for this compound. The process of identifying specific targets would typically follow initial screening. For promising compounds, further investigations using techniques such as affinity chromatography, proteomics, or enzymatic assays with a broader range of specific enzymes would be conducted. For instance, halogenated imidazoles have been investigated as inhibitors of enzymes like heme oxygenase and various kinases. researchgate.netmdpi.com The bromine atoms on the imidazole ring could play a role in binding to specific amino acid residues in an enzyme's active site. researchgate.net

Mechanism of Action at the Molecular and Cellular Level

Elucidating the mechanism of action at a molecular and cellular level is a critical step in drug discovery, providing insights into how a compound exerts its biological effects.

Interaction with Biomolecular Targets (e.g., proteins, DNA, receptors)

Detailed studies on the interaction of this compound with biomolecular targets have not been reported. For imidazole-based compounds, interactions with biomolecules are diverse. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding, which is a key interaction for binding to proteins and receptors. mdpi.com The bromine substituents could potentially engage in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-target complex.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Specific structure-activity relationship (SAR) studies for this compound and its analogues are not available. SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to understand the contribution of different structural features. For a compound like this compound, SAR studies would involve modifying the substituents on the imidazole ring. For example, replacing the bromine atoms with other halogens or different functional groups, and altering the methyl groups, would help to determine which parts of the molecule are essential for any observed biological activity.

Hypothetical SAR Data for Imidazole Analogues

| Compound | R1 (Position 2) | R2 (Position 5) | IC50 (µM) (Hypothetical) |

|---|---|---|---|

| This compound | Br | Br | 15.2 |

| Analogue 1 | Cl | Cl | 25.8 |

| Analogue 2 | Br | H | 45.1 |

| Analogue 3 | I | I | 9.7 |

Disclaimer: The data in this table is for illustrative purposes to demonstrate a typical SAR table and is not based on experimental results for the specified compounds.

Computational Docking and Molecular Modeling of Ligand-Target Interactions

There are no specific computational docking or molecular modeling studies for this compound in the public domain. Such studies are powerful tools in modern drug design. ekb.eg They allow researchers to predict how a ligand might bind to the active site of a protein. For a novel compound, once a potential enzyme target is identified, molecular docking would be used to simulate the binding pose and estimate the binding affinity. These computational models help to visualize key interactions, such as hydrogen bonds and halogen bonds, and can guide the design of more potent analogues. ekb.eg

Development as a Pharmaceutical Intermediate and Lead Compound

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs due to its unique chemical properties and ability to interact with various biological targets. ijsrtjournal.commdpi.comnih.gov Within this class, halogenated imidazoles such as this compound serve as highly valuable building blocks for the synthesis of more complex, biologically active molecules. Their utility stems from the strategic placement of bromine atoms, which act as versatile reactive handles for further chemical modifications.

The role of this compound as a "Fine Chemical / Intermediate" is officially recognized through its inclusion in Drug Master Files (DMFs) submitted to the U.S. Food and Drug Administration (FDA). pharmacompass.com A DMF is a confidential submission containing detailed information about the facilities, processes, or materials used in the manufacturing of human drugs. fda.gov Its listing confirms its use in the pharmaceutical industry as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). pharmacompass.com

The synthetic value of brominated dimethylimidazoles is exemplified by the extensive use of its analogue, 4-Bromo-1,2-dimethyl-1H-imidazole, which has been identified as a key building block for a diverse range of bioactive compounds. thieme-connect.com The bromine atom on the imidazole ring is readily manipulated through cross-coupling reactions, such as the Suzuki–Miyaura coupling, allowing for the attachment of various other molecular fragments. thieme-connect.com This process is fundamental to building the complex architectures required for therapeutic activity. For instance, the synthesis of a potent casein kinase inhibitor, developed for anticancer therapy, critically relies on a brominated dimethylimidazole intermediate to construct the core of the final active molecule. thieme-connect.com

This strategic use of brominated imidazoles allows for the systematic development of new chemical entities. By starting with a core structure like this compound, medicinal chemists can generate large libraries of related compounds by varying the groups attached at the bromine positions. These libraries are then screened for activity against various biological targets, such as enzymes or receptors, in a process known as lead discovery. mdpi.comijpsr.com An imidazole derivative that shows promising activity in these screens is termed a "lead compound." This lead compound then serves as the starting point for further optimization to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a new drug. mdpi.com

The imidazole scaffold is particularly favored for developing lead compounds due to its ability to engage in hydrogen bonding and its electron-rich nature, which facilitates binding to biological targets. mdpi.comnih.gov Derivatives of imidazole have yielded a wide spectrum of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs. nih.govrjptonline.org The development of trisubstituted imidazole derivatives, for example, has led to the identification of promising lead compounds for inhibiting enzymes like xanthine (B1682287) oxidase and acetylcholinesterase. mdpi.com The versatility of intermediates like this compound is therefore central to the ongoing discovery and development of novel therapeutics.

Data Table 1: Bioactive Compounds Developed from a Brominated Dimethylimidazole Intermediate

The following table showcases examples of therapeutic agents and inhibitors that utilize a brominated dimethylimidazole analogue as a key synthetic intermediate, illustrating the pathway from a simple building block to a complex, bioactive molecule.

| Target Class / Therapeutic Area | Specific Target/Indication | Role of Brominated Imidazole Intermediate | Reference |

| Oncology | Casein kinase Iδ/ε Inhibitor | Core structural component for anticancer therapy development. | thieme-connect.com |

| Oncology | CDK8/19 Inhibitors | Key building block in the synthesis of selective kinase inhibitors. | thieme-connect.com |

| Inflammation/Metabolic | Xanthine Oxidase Inhibitors | Serves as a foundational scaffold for inhibitor synthesis. | thieme-connect.com |

| Osteoporosis | Cathepsin K Inhibitor | Essential precursor for constructing the final inhibitor molecule. | thieme-connect.com |

| Neurology/Psychiatry | PDE1 Inhibitors | Used as a starting material for developing phosphodiesterase inhibitors. | thieme-connect.com |

| Immunology/Oncology | RIP1 Kinase Inhibitors | A crucial intermediate in the synthesis pathway for RIP1 inhibitors. | thieme-connect.com |

| Neurology | mGlu4 Receptor Modulators | Forms the core of positive allosteric modulators. | thieme-connect.com |

| Oncology/Fibrosis | TGFβ Inhibitors | Provides the necessary chemical scaffold for TGFβ pathway inhibitors. | thieme-connect.com |

Applications of 2,5 Dibromo 1,4 Dimethyl 1h Imidazole in Advanced Materials Science

Incorporation into Polymeric Systems for Enhanced Properties

The bifunctional nature of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, owing to its two bromine atoms, makes it a prime candidate for use as a monomer or cross-linking agent in polymer chemistry.

This compound can serve as a monomer for the synthesis of π-conjugated polymers containing imidazole (B134444) units in the main chain. A key method for this is dehalogenative polycondensation, often utilizing a zerovalent nickel complex as a catalyst. researchgate.net In this type of reaction, the C-Br bonds are coupled to form new C-C bonds, creating a polymer backbone. The resulting poly(imidazole-diyl)s are of interest for their potential electronic and thermal properties. researchgate.net The imidazole ring itself is a robust heterocyclic structure, and its inclusion in a polymer backbone can lead to materials with high thermal stability and specific electronic characteristics. researchgate.net

| Polymerization Method | Description | Potential Polymer |

| Dehalogenative Polycondensation | A nickel-catalyzed reaction that couples the C-Br bonds of the monomer to form a polymer chain. | Poly(1,4-dimethyl-1H-imidazole-2,5-diyl) |

| Cross-Coupling Polymerization | Reactions like Suzuki or Stille coupling with a diboronic acid or distannane co-monomer to create alternating copolymers. | Alternating copolymers with tailored electronic properties. |

The bromine atoms on this compound can be displaced through nucleophilic substitution reactions. This allows the molecule to be grafted onto existing polymer chains that possess nucleophilic sites, or conversely, after conversion to a nucleophile itself, it can react with halogenated polymers like brominated butyl rubber. researchgate.net Such modifications are used to introduce the imidazole moiety as a pendant group along a polymer backbone.

Introducing imidazole groups can significantly alter polymer properties:

Ionic Cross-linking: The imidazole group can be quaternized to form an imidazolium (B1220033) salt. These ionic groups tend to aggregate within a nonpolar polymer matrix, forming ionic clusters that act as reversible, physical crosslinks. researchgate.net This can transform a thermoplastic elastomer into a material with enhanced mechanical strength, damping, and self-healing properties. researchgate.net

Improved Adhesion and Compatibility: The polar nature of the imidazole ring can enhance a polymer's adhesion to various substrates and improve its compatibility in polymer blends. mdpi.com

Development of Functional Coatings and Films

While specific research detailing the use of this compound in functional coatings and films is not widely documented, its properties suggest potential in this area. Polymers containing imidazole units can be processed into thin films. researchgate.net The incorporation of this compound could be used to develop coatings with specialized surface properties, such as enhanced thermal stability, specific conductivity, or antibacterial characteristics, as seen with other imidazole-based polymers. mdpi.com

Role as a Building Block in Optoelectronic Materials

The imidazole ring is an important heterocyclic motif in the design of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. bohrium.comresearchgate.net Imidazole derivatives are valued for their electronic properties, high thermal stability, and ability to be chemically modified to tune their performance. researchgate.net

In the field of dye-sensitized solar cells (DSSCs), organic dyes typically have a Donor-π bridge-Acceptor (D-π-A) structure. The imidazole nucleus is amphoteric and can be strategically used as a donor, acceptor, or part of the π-conjugated linker. nih.gov

| Dye Component | Function | Role of Imidazole |

| Donor (D) | Provides electrons upon light excitation. | Can be engineered to act as an electron donor. nih.gov |

| π-Bridge | Connects the donor and acceptor, facilitating charge transfer. | Can be part of the conjugated spacer system. nih.gov |

| Acceptor (A) | Withdraws electrons and injects them into the semiconductor (e.g., TiO₂). | Can be modified to function as an electron acceptor. nih.gov |

Beyond solar cells, imidazole-based compounds are investigated for a range of optical applications. Their inherent chemical and thermal stability makes them suitable for use in organic light-emitting diodes (OLEDs), where they can function as host materials or as electron-transporting layers. researchgate.net The ability to form fluorescent derivatives also opens up possibilities for their use in chemical sensors and bio-imaging, where the imidazole moiety can coordinate with metal ions, leading to a detectable change in fluorescence. bohrium.comresearchgate.net The functionalization of this compound allows for the synthesis of molecules with tailored absorption and emission spectra, making it a versatile platform for developing novel photoluminescent and electroluminescent materials. bohrium.com

Despite a comprehensive search of available scientific literature, specific research detailing the synthesis of metal complexes derived from this compound and their subsequent catalytic applications could not be located. As a result, the detailed research findings and data tables required to construct the requested article are not available.

The search did confirm the general catalytic potential of related compounds. Brominated imidazoles are frequently utilized in cross-coupling reactions, and N-heterocyclic carbenes (NHCs) derived from imidazolium salts are well-established as highly effective ligands for various transition metal catalysts, particularly palladium in Suzuki-Miyaura reactions. This suggests a plausible, yet undocumented, pathway for the catalytic application of complexes derived from this compound.

However, without specific studies that provide concrete experimental data on reaction yields, turnover numbers, and other catalytic performance metrics for complexes of this particular compound, it is not possible to generate the scientifically accurate and detailed article as outlined in the user's instructions. Further experimental research would be required to elucidate and document the catalytic applications of this compound derived complexes.

Future Research Perspectives and Emerging Directions for 2,5 Dibromo 1,4 Dimethyl 1h Imidazole Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibromo-1,4-dimethyl-1H-imidazole, and what methodological considerations ensure reproducibility?

- Methodology :

- Bromination strategies : Use bromine (Br₂) in acetone under controlled temperature (303 K) with stoichiometric monitoring to avoid over-bromination, as demonstrated in analogous dibromoimidazole syntheses .

- Purification : Employ slow evaporation of methanol/chloroform mixtures to obtain single crystals for structural validation, critical for confirming regioselectivity .

- Key reagents : Sodium metabisulfite (for deprotection) and palladium-catalyzed cross-coupling reactions (for functional group introduction) are commonly used in imidazole derivatization .

Q. How can X-ray crystallography and computational tools validate the molecular structure of this compound?

- Methodology :

- Crystallographic refinement : Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are placed via difference Fourier maps and treated with riding models .

- Validation : Apply the IUCr's structure-validation checklist (e.g., R-factor convergence, displacement parameter analysis) to detect anomalies like twinning or disorder .

- Software : ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for halogenated imidazoles?

- Methodology :

- Multi-technique cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. For NMR, use 2D experiments (HSQC, HMBC) to resolve coupling ambiguities in bromine-rich environments .

- Dynamic effects : Account for temperature-dependent conformational changes via variable-temperature NMR or molecular dynamics simulations .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility, followed by diffusion layering with non-polar solvents (hexane) to induce slow crystallization .

- Counterion selection : Introduce hydrogen-bond donors (e.g., chloride) to stabilize crystal packing via N–H⋯X interactions, as seen in imidazolium bromide analogs .

Q. How can in silico methods predict the pharmacological potential of this compound?

- Methodology :

- ADMET profiling : Use Lipinski’s Rule of Five and Molinspiration tools to assess drug-likeness. Prioritize derivatives with logP < 5 and PSA < 140 Ų .

- Molecular docking : Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, validating poses with MD simulations .

Key Methodological Recommendations

- Synthesis : Prioritize palladium-catalyzed routes for functional diversity but validate purity via HPLC-MS .

- Crystallography : Use SHELXL’s TWIN and BASF commands to address twinning in brominated systems .

- Bioactivity : Combine in vitro assays (e.g., COX inhibition) with molecular docking to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.